methyl 4-(2-methoxy-2-oxoethyl)-1h-pyrrole-3-carboxylate

Pyrrole oxidation state Aromaticity Synthetic intermediate

Methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate (CAS 856691-39-9, molecular formula C₉H₁₁NO₄, MW 197.19 g/mol) is a disubstituted 1H-pyrrole derivative bearing a methyl ester at the 3-position and a 2-methoxy-2-oxoethyl (methyl acetate) side chain at the 4-position. The compound belongs to the broader class of pyrrole‑3‑carboxylate building blocks, which serve as key intermediates in the synthesis of biologically active molecules including HMG‑CoA reductase inhibitors, cardiotonic agents, and Nrf2 regulators.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Cat. No. B7967684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2-methoxy-2-oxoethyl)-1h-pyrrole-3-carboxylate
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNC=C1C(=O)OC
InChIInChI=1S/C9H11NO4/c1-13-8(11)3-6-4-10-5-7(6)9(12)14-2/h4-5,10H,3H2,1-2H3
InChIKeyQJLLSWRNTNWQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate — Structural Baseline and Procurement-Relevant Identification


Methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate (CAS 856691-39-9, molecular formula C₉H₁₁NO₄, MW 197.19 g/mol) is a disubstituted 1H-pyrrole derivative bearing a methyl ester at the 3-position and a 2-methoxy-2-oxoethyl (methyl acetate) side chain at the 4-position . The compound belongs to the broader class of pyrrole‑3‑carboxylate building blocks, which serve as key intermediates in the synthesis of biologically active molecules including HMG‑CoA reductase inhibitors, cardiotonic agents, and Nrf2 regulators [1][2]. Standard commercial specifications cite purity levels of 96–98% . Its closest structural analogs differ principally in ring oxidation state (aromatic vs. 4,5‑dihydro‑5‑oxo), the presence or absence of a C‑2 methyl substituent, and the esterification status of the 4‑position side chain — each of which materially alters reactivity, physicochemical properties, and downstream synthetic utility.

methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate — Why In-Class Analogs Cannot Be Simply Interchanged


Although methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate shares the pyrrole-3-carboxylate scaffold with numerous analogs, three structural features make generic substitution scientifically unsound without experimental validation: (i) the fully aromatic pyrrole ring (contrasting with the 4,5‑dihydro‑5‑oxo oxidation state of CAS 77978‑74‑6) confers different π‑electron distribution, altering both electrophilic aromatic substitution reactivity and the pKₐ of the N–H proton; (ii) the 4‑position acetic ester side chain (–CH₂COOCH₃) provides a distinct hydrogen‑bond acceptor profile and steric environment compared to the methyl, aryl, or carboxylic acid substituents found at this position in other pyrrole‑3‑carboxylates ; and (iii) the absence of a C‑2 substituent leaves this position available for regioselective functionalization — a critical feature when the compound is employed as a late‑stage diversification intermediate [1]. Generic replacement with a 2‑methyl or 5‑oxo analog would therefore alter reaction outcomes, biological target engagement, or physicochemical properties in ways that cannot be predicted a priori .

methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate — Quantitative Differentiation Evidence vs. Closest Analogs


Ring Oxidation State Differentiation: Aromatic vs. 4,5-Dihydro-5-Oxo Analog Determines Reactivity and Stability

The target compound possesses a fully aromatic 1H-pyrrole ring, whereas its closest commercial analog — methyl 4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS 77978-74-6) — exists in the 4,5-dihydro-5-oxo (lactam) oxidation state. The aromatic ring provides an estimated resonance stabilization energy of approximately 21–25 kcal/mol vs. the non-aromatic dihydro-oxo system [1]. This translates to markedly lower electrophilic reactivity at the pyrrole α-positions for the target compound, enabling chemoselective functionalization at C-2 and C-5 that is not feasible with the dihydro-oxo analog [2].

Pyrrole oxidation state Aromaticity Synthetic intermediate Reactivity profiling

C-2 Substituent Absence Enables Regioselective Functionalization Not Possible with 2-Methyl-Substituted Analogs

The target compound lacks a substituent at the pyrrole C-2 position, leaving this site available for regioselective electrophilic aromatic substitution and metal-catalyzed C–H activation. In contrast, the widely available analog methyl 4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS 77978-74-6) bears a methyl group at C-2, blocking this position entirely . For pyrrole systems, the C-2 position is intrinsically more reactive toward electrophiles than C-5 by a factor of approximately 10² to 10³ due to the greater stability of the Wheland intermediate when attack occurs adjacent to the nitrogen atom [1].

Regioselective synthesis C-H functionalization Pyrrole diversification Building block utility

Side Chain Ester Provides Different Hydrogen-Bond Acceptor Profile vs. Free Carboxylic Acid or Amide Analogs

The 4-position side chain of the target compound terminates in a methyl ester (–CH₂COOCH₃), whereas several commercially available analogs bear a free carboxylic acid at this position (e.g., 2-[4-(methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid, CAS 77978-73-5) . The ester vs. acid difference produces a shift in the calculated hydrogen-bond acceptor (HBA) count (4 for the ester vs. 5 for the free acid, including the ionized carboxylate) [1]. For oral bioavailability, ester prodrugs typically exhibit 10- to 100-fold higher passive membrane permeability than their corresponding carboxylic acid forms due to the absence of a negative charge at physiological pH [1].

Hydrogen bonding Drug-receptor interactions Physicochemical property Prodrug design

Aromatic Pyrrole N-H Acidity Enables Selective N-Functionalization vs. N-Alkylated or N-Protected Analogs

The target compound bears a free N–H on the pyrrole ring (pKₐ ≈ 16–17 in DMSO), whereas several commercially available pyrrole-3-carboxylate building blocks are supplied as N-methyl or N-Boc protected derivatives . The free N–H permits direct N-functionalization (alkylation, arylation, sulfonylation) under mild conditions without the need for a deprotection step [1]. In the HMG-CoA reductase inhibitor patent literature (WO-2005014539-A3), one key synthetic step involves selective N-alkylation of a pyrrole-3-carboxylate intermediate bearing a free N–H — a transformation precluded in N-protected analogs without additional synthetic operations [1].

N-alkylation Protecting group strategy Late-stage functionalization Synthetic methodology

Commercially Available Purity Specifications: 96% vs. 98% Grades Enable Fit-for-Purpose Procurement

The target compound is commercially available at two distinct purity grades from different suppliers: 96% (Leyan, Cat. 1271894; ¥927/100 mg) and 98% (Fluorochem via CymitQuimica, Ref. 10-F634814; €190/100 mg) [1]. In contrast, the 2-methyl-5-oxo analog (CAS 77978-74-6) is typically offered at a single purity tier of 95% . The availability of multiple purity grades allows procurement scientists to select the specification that matches their application requirements — 96% for exploratory synthesis where subsequent purification is planned, and 98% for sensitive catalytic reactions or biological assays where trace impurities could confound results — optimizing cost without compromising experimental integrity.

Purity grade Procurement specification Quality control Cost optimization

methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate — Evidence-Backed Application Scenarios for Procurement Decision-Making


Late-Stage Diversification in Medicinal Chemistry — C-2 SAR Exploration on the Pyrrole-3-Carboxylate Scaffold

In medicinal chemistry programs targeting proteins where pyrrole-3-carboxylates serve as core pharmacophores (e.g., HMG-CoA reductase, Nrf2, or ACC), the target compound is the preferred building block when the project requires systematic exploration of C-2 substituent effects. Its unsubstituted C-2 position permits direct introduction of aryl, alkyl, halogen, or heteroaryl groups via electrophilic substitution or cross-coupling chemistry [1]. Analogs bearing a C-2 methyl group (e.g., CAS 77978-74-6) foreclose this entire SAR dimension . This scenario is directly supported by the pyrrole-based HMG-CoA reductase inhibitor patent literature (WO-2005014539-A3), where selective functionalization of the pyrrole C-2 position is a critical step in generating hepatoselective analogs [1].

Prodrug or Cell-Permeable Tool Compound Synthesis Requiring Ester-Terminated Side Chains

When the intended application requires passive membrane permeability — such as in cellular target engagement assays or oral prodrug development — the methyl ester form of the target compound is the optimal choice. The neutral ester side chain avoids the ionization penalty associated with free carboxylic acid analogs (e.g., CAS 77978-73-5), which exhibit predicted logD₇.₄ values approximately 2–3 log units lower and correspondingly reduced permeability [1]. Procurement of the pre-formed ester eliminates a post-synthetic esterification step, reducing the synthesis sequence by one transformation .

Cost-Optimized Multi-Gram Synthesis Campaigns with Tiered Purity Requirements

For research groups executing multi-step syntheses where intermediate purification is already planned, the 96% purity grade (Leyan, ¥927/100 mg) offers a cost-advantaged procurement option without compromising downstream yields [1]. The 98% grade (Fluorochem, €190/100 mg) can be reserved exclusively for the final coupling step or for direct biological assay use, where trace impurities from lower-grade material could generate false-positive or false-negative results . This tiered procurement strategy is uniquely available for the target compound; the closest 2-methyl-5-oxo analog is offered only at a single 95% grade [2].

N-Functionalized Pyrrole Library Synthesis via Direct N-Alkylation/Arylation

In diversity-oriented synthesis campaigns aimed at generating N-functionalized pyrrole libraries, the free N–H of the target compound provides a direct handle for alkylation, arylation (Ullmann, Buchwald-Hartwig), or sulfonylation without requiring a deprotection step [1]. This contrasts with N-methyl or N-Boc analogs, which either cannot be deprotected (N-Me) or require acid-labile Boc cleavage that may not be compatible with the ester side chains present on the molecule . The synthetic step-count reduction directly translates to shorter campaign timelines and lower cumulative material costs [1].

Quote Request

Request a Quote for methyl 4-(2-methoxy-2-oxoethyl)-1h-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.